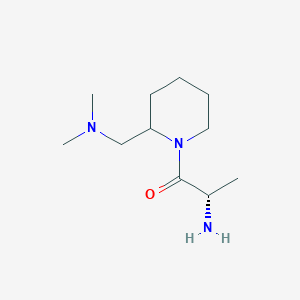

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

Descripción

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one (CAS: 1354024-56-8) is a chiral amide compound with a molecular weight of 213.32 g/mol . Its structure comprises a piperidine ring substituted with a dimethylaminomethyl group at the 2-position and a propan-1-one moiety bearing an (S)-configured amino group at the 2-position. The compound is categorized as a pharmaceutical intermediate, suggesting its utility in the synthesis of bioactive molecules or drugs .

Propiedades

IUPAC Name |

(2S)-2-amino-1-[2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQNZXSPGCRRL-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bromide compound with an agent such as butyl lithium or magnesium bromide, followed by the addition to an aldehyde to produce an alcohol intermediate. This intermediate is then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one is primarily investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into diverse derivatives that may exhibit enhanced biological activity. Research has indicated that this compound can be utilized to develop drugs targeting central nervous system disorders due to its piperidine moiety, which is known for its pharmacological properties.

2. Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This makes it a candidate for further exploration in the treatment of psychiatric conditions such as depression and anxiety disorders. Some studies suggest that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), enhancing mood and cognitive function.

Synthesis of Bioactive Compounds

3. Synthetic Routes

The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one can be achieved through various chemical reactions involving piperidine derivatives and amino acids. Its synthesis is often a part of larger synthetic schemes aimed at producing complex molecules with potential therapeutic applications.

4. Case Studies

Several case studies have documented the successful synthesis of this compound and its derivatives, highlighting their biological activities:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Synthesis via reductive amination | Identified as a potent inhibitor of serotonin transporters |

| Study 2 | Modification of piperidine ring | Enhanced affinity for dopamine receptors |

| Study 3 | Structure-activity relationship studies | Established correlation between molecular structure and antidepressant activity |

Potential Therapeutic Uses

5. Antidepressant Activity

Research indicates that (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one may possess antidepressant properties. In preclinical models, compounds derived from it have shown promise in alleviating symptoms associated with major depressive disorder.

6. Anti-anxiety Effects

The anxiolytic effects of this compound are being explored, particularly due to its interaction with GABAergic systems. Studies have demonstrated that certain derivatives can reduce anxiety-like behaviors in animal models, suggesting potential use in anxiety management therapies.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Receptor Binding: Analogues such as 4-MMC (), a synthetic stimulant with a propan-1-one backbone, demonstrate that substituents on the aromatic ring and amino group critically influence receptor affinity (e.g., dopamine, serotonin transporters) . The absence of an aromatic group in the target compound may reduce stimulant activity but improve selectivity for other targets.

Purity and Commercial Availability

- High-purity derivatives like (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (97% purity) suggest rigorous quality control in their synthesis .

Computational and Crystallographic Insights

- Crystal Structures : highlights the importance of crystallography in resolving stereochemical ambiguities, as seen in hydrazine derivatives of propan-1-one .

Actividad Biológica

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, also known by its CAS number 1304397-17-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C11H23N3O

- Molecular Weight : 213.32 g/mol

- CAS Number : 1304397-17-8

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one acts primarily as a monoamine reuptake inhibitor , impacting neurotransmitter levels in the brain. Its structure suggests potential interactions with various receptors, including:

- Dopamine Receptors : It may enhance dopaminergic activity, which could be beneficial in treating conditions like depression and ADHD.

- Serotonin Receptors : By modulating serotonin levels, it could influence mood and anxiety disorders.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors help maintain acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is similar to that of established drugs like Donepezil and Rivastigmine .

Case Studies and Research Findings

-

In Vitro Studies :

- A study investigated various compounds for their AChE inhibitory activity. (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one exhibited significant inhibition comparable to known AChE inhibitors .

- Virtual screening indicated that the compound binds effectively to the active site of AChE, suggesting a strong potential for therapeutic use in Alzheimer's disease .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activities, (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one shows promise in treating:

- Alzheimer's Disease : As an AChE inhibitor, it may help alleviate cognitive decline.

- Depression and Anxiety Disorders : By modulating dopamine and serotonin levels, it could serve as an antidepressant or anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.